Cas no 194469-86-8 (Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy-)

Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy- structure
194469-86-8 structure
Product name:Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy-
CAS No:194469-86-8
MF:C20H16N2O6
MW:380.35084
CID:1387108
PubChem ID:10177790

Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy- Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(3,4-dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide
    • 194469-86-8
    • N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide
    • CHEMBL44441
    • BDBM50142509
    • DTXSID60436482
    • Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy-
    • Inchi: InChI=1S/C20H16N2O6/c23-15-7-5-11(9-17(15)25)19(27)21-13-3-1-2-4-14(13)22-20(28)12-6-8-16(24)18(26)10-12/h1-10,23-26H,(H,21,27)(H,22,28)
    • InChI Key: REWFZVQOGXANSR-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)O)NC(=O)C3=CC(=C(C=C3)O)O

Computed Properties

  • Exact Mass: 380.10088
  • Monoisotopic Mass: 380.10083623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 139Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 139.12

Benzamide, N,N'-1,2-phenylenebis[3,4-dihydroxy- Related Literature

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